![molecular formula C17H11N B1199836 Benzo[c]fenantridina CAS No. 218-38-2](/img/structure/B1199836.png)

Benzo[c]fenantridina

Descripción general

Descripción

Benzo[c]phenanthridine is a notable compound due to its wide range of biological activities and its presence in various natural sources. It has garnered interest for its synthesis and the exploration of its chemical and physical properties.

Synthesis Analysis

The synthesis of Benzo[c]phenanthridine alkaloids like oxynitidine and oxysanguinarine involves a facile and efficient method using lithiated toluamide–benzonitrile cycloaddition, indicating a significant advancement in preparing fully aromatized Benzo[c]phenanthridine compounds (T. Le, Seong Gyoung Gang, W. Cho, 2004). Another approach includes the transformation of protoberberines into Benzo[C]phenanthridines, which has been applied efficiently for synthesizing antitumor alkaloids like fagaronine and nitidine (M. Hanaoka, H. Yamagishi, M. Marutani, C. Mukai, 1984).

Molecular Structure Analysis

Structural considerations reveal that certain Benzo[c]phenanthridine alkaloids exhibit high antitumor activities, which can be attributed to their molecular planarity and the presence of specific functional groups that are essential for their activity (T. Nakanishi, Masanobu Suzuki, and Atsuya Saimoto, T. Kabasawa, 1999).

Chemical Reactions and Properties

Benzo[c]phenanthridine's chemical reactivity and its transformations have been explored through methods such as palladium-catalyzed tandem reactions, which have proven to be pivotal for the construction of its molecular framework and the total synthesis of its alkaloids (Pei Lv, Ka-Hung Huang, Longguan Xie, Xiaohua Xu, 2011).

Physical Properties Analysis

The synthesis processes and structural analyses contribute significantly to understanding Benzo[c]phenanthridine's physical properties, including its crystalline form, solubility, and melting points. These properties are crucial for its application in various fields, although specific studies focusing solely on physical properties were not highlighted in the search results.

Chemical Properties Analysis

The chemical properties of Benzo[c]phenanthridine, including its reactivity towards different chemical reagents, stability under various conditions, and its ability to undergo specific reactions, are integral to its applications in synthetic chemistry and drug development. The synthesis techniques and structural considerations provide insights into its reactivity and potential chemical modifications (T. Le, Seong Gyoung Gang, W. Cho, 2004).

Aplicaciones Científicas De Investigación

Actividad Anticancerígena

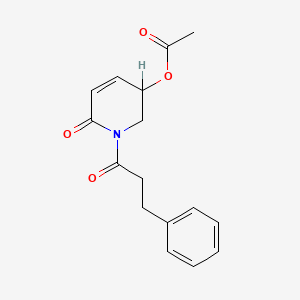

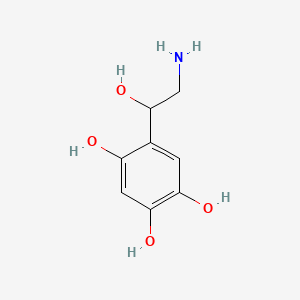

Los derivados de benzo[c]fenantridina han mostrado resultados prometedores en estudios anticancerígenos. Se ha desarrollado una estrategia modular para ensamblar estos compuestos utilizando catálisis de oro homogénea, la cual exhibe una alta potencia anticancerígena contra varias líneas celulares tumorales, incluyendo HeLa y SW-480 {svg_1}. Estos hallazgos sugieren aplicaciones potenciales en el desarrollo de nuevas terapias contra el cáncer.

Propiedades Antibacterianas

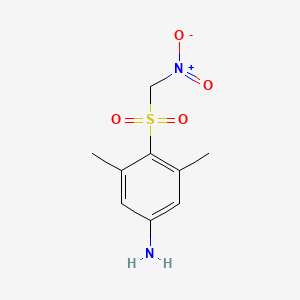

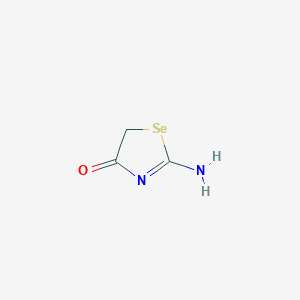

La investigación indica que ciertos derivados de this compound poseen una actividad antibacteriana significativa. Se han sintetizado y probado nuevas fenantridinas estructuralmente similares a los alcaloides de this compound contra cepas bacterianas como Bacillus subtilis y Mycobacterium vaccae, mostrando alta eficacia a concentraciones micromolares {svg_2}.

Tratamiento de la Tuberculosis

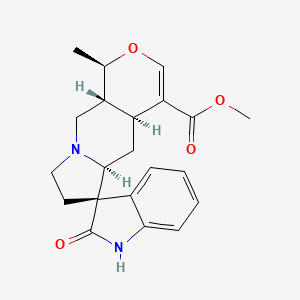

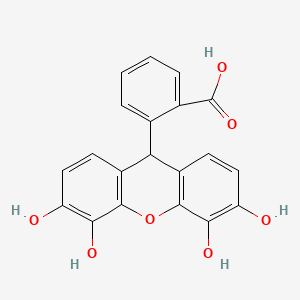

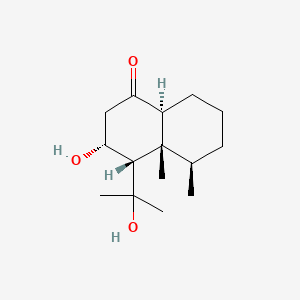

Se han descubierto derivados de this compound con potente eficacia contra la tuberculosis (TB). Algunos compuestos han mostrado una efectividad comparable a la rifampicina, un antibiótico de primera línea para la TB, lo que sugiere un nuevo mecanismo de acción contra múltiples aislados clínicos de Mycobacterium tuberculosis multirresistentes {svg_3}.

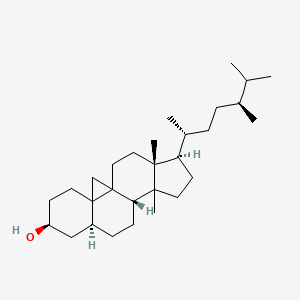

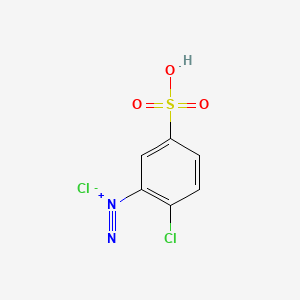

Aplicaciones en el Cuidado Dental

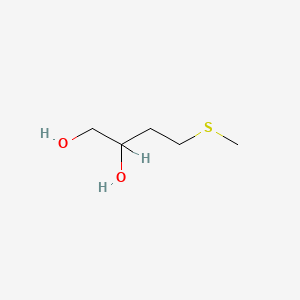

Alcaloides como la sanguinarina y la queleritrina, que son derivados de this compound, se han estudiado por sus actividades biológicas, incluidas las aplicaciones en el cuidado dental. Sus propiedades podrían aprovecharse para desarrollar tratamientos o medidas preventivas para problemas de salud dental {svg_4}.

Efectos Antiinflamatorios

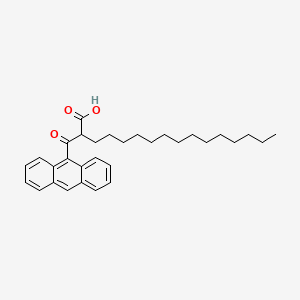

Los compuestos de this compound se han asociado con efectos antiinflamatorios. La supresión de la activación de neutrófilos por estos fármacos se ha propuesto como un método para mejorar las enfermedades inflamatorias, lo que abre vías para nuevos enfoques terapéuticos {svg_5}.

Modulación del Ciclo Celular y la Apoptosis

Se ha encontrado que algunos derivados de this compound causan detención del ciclo celular en células cancerosas, aumentan los niveles de proteína p53 e inducen la fragmentación específica de la apoptosis de PARP-1. Esto indica su papel en la modulación de las vías del ciclo celular y la apoptosis, lo cual es crucial para las estrategias de tratamiento del cáncer {svg_6}.

Mecanismo De Acción

Biochemical Pathways

The biochemical pathways affected by Benzo[c]phenanthridine are primarily related to DNA replication and cell proliferation due to its interaction with topoisomerases . By suppressing the activity of these enzymes, Benzo[c]phenanthridine disrupts the normal process of DNA replication, leading to DNA damage and cell death .

Propiedades

IUPAC Name |

benzo[c]phenanthridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11N/c1-4-8-15-12(5-1)9-10-16-14-7-3-2-6-13(14)11-18-17(15)16/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDJLGHACUMTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2N=CC4=CC=CC=C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30322343 | |

| Record name | Benzo[c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

218-38-2 | |

| Record name | Benzo[c]phenanthridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401029 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo[c]phenanthridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30322343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(alphaR,betaS)-beta-(2-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]-alpha-phenyl-1-piperazineethanol](/img/structure/B1199753.png)

![3-[(Carboxymethyl)selanyl]-2-oxopropanoic acid](/img/structure/B1199764.png)

![4-amino-1-[(6R,7S)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]pyrimidin-2-one](/img/structure/B1199771.png)